5-chloro-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
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Description
5-chloro-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H12ClN5O3S2 and its molecular weight is 385.84. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Activities
Several studies have focused on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety. These compounds are synthesized with the aim of developing new antibacterial agents. For example, Azab, Youssef, and El-Bordany (2013) explored the synthesis of new heterocyclic compounds for use as antibacterial agents, resulting in compounds with significant antibacterial activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). Similarly, Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds and evaluated their antimicrobial activity against various bacteria and fungi, highlighting the potential of such compounds in antimicrobial applications (Nikulsinh Sarvaiya, Sheetal Gulati, & Harshil Patel, 2019).
Antitumor and Anticancer Properties
Research into the antitumor and anticancer properties of sulfonamide derivatives containing heterocyclic compounds is a significant area of interest. For instance, Hafez, Alsalamah, and El-Gazzar (2017) synthesized novel carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related compounds, which were evaluated for their in vitro activity against various human tumor cell lines, showing promising results (H. Hafez, Sulaiman A. Alsalamah, & Abdel-Rhman B. A. El-Gazzar, 2017).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases by sulfonamide derivatives has been explored for its potential in treating various diseases. Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, and Mert (2017) synthesized metal complexes of pyrazole-based sulfonamide and investigated their inhibition on human erythrocyte carbonic anhydrase isozymes I and II, demonstrating significant inhibitory activity (Nurgün Büyükkıdan, B. Büyükkıdan, M. Bülbül, R. Kasımoğulları, & Samet Mert, 2017).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and characterization of novel heterocyclic compounds incorporating the sulfonamide moiety have been a focus of research due to their potential biological activities. Studies such as those by Mohareb, Ibrahim, and Wardakhan (2016) have developed multi-component reactions to synthesize various derivatives, assessing their antitumor activity against multiple cancer cell lines, indicating the broad applicability of these compounds in medicinal chemistry (R. Mohareb, R. Ibrahim, & W. Wardakhan, 2016).
Properties
IUPAC Name |
5-chloro-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O3S2/c14-10-2-5-13(23-10)24(21,22)16-7-9-19-12(20)4-3-11(17-19)18-8-1-6-15-18/h1-6,8,16H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHDXFXADVRXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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